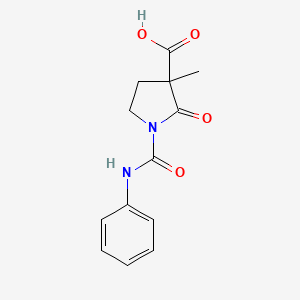
3-Methyl-2-oxo-1-(phenylcarbamoyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-oxo-1-(phenylcarbamoyl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-1-(phenylcarbamoyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-methyl-2-oxo-1-[(phenylamino)carbonyl] precursors with suitable reagents can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-oxo-1-(phenylcarbamoyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-Methyl-2-oxo-1-(phenylcarbamoyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Methyl-2-oxo-1-(phenylcarbamoyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Uniqueness
3-Methyl-2-oxo-1-(phenylcarbamoyl)pyrrolidine-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
117366-56-0 |
|---|---|
Formule moléculaire |
C13H14N2O4 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
3-methyl-2-oxo-1-(phenylcarbamoyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O4/c1-13(11(17)18)7-8-15(10(13)16)12(19)14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,19)(H,17,18) |
Clé InChI |
MBJXALOHALHRRK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(C1=O)C(=O)NC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


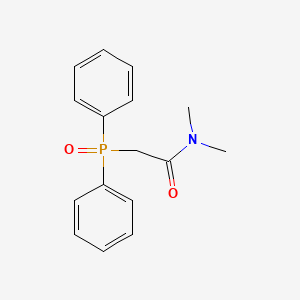
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12907430.png)
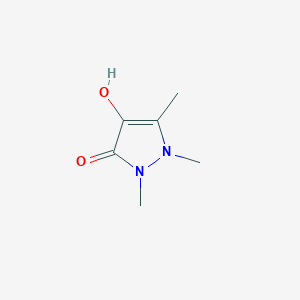

![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
![N-(Furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B12907452.png)
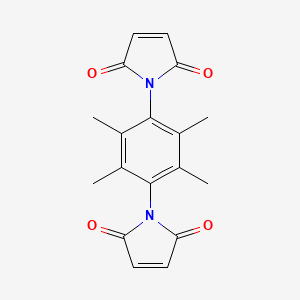
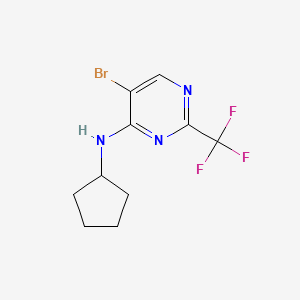
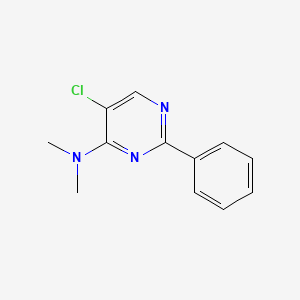

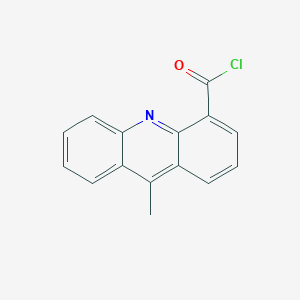
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)


